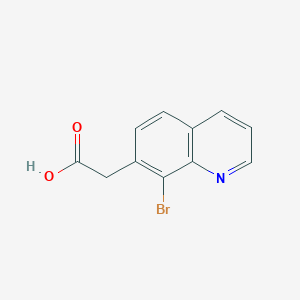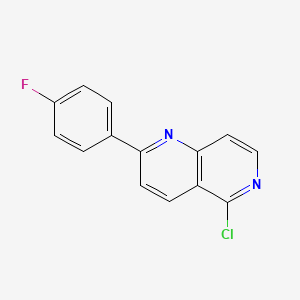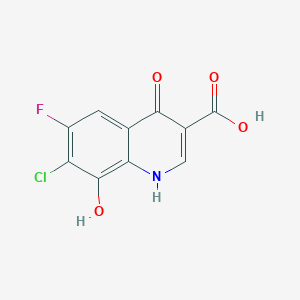![molecular formula C12H7ClFN3O B15065451 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and pyridine-3-sulfonyl chloride in dichloromethane. The reaction is carried out at temperatures ranging from 10°C to 35°C, followed by crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
類似化合物との比較
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of the target compound.
5-Chloro-1-(2-fluorophenyl)-2-oxopentyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate: A structurally related compound with potential biological activity.
Uniqueness
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C12H7ClFN3O |
|---|---|
分子量 |
263.65 g/mol |
IUPAC名 |
5-chloro-1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H7ClFN3O/c13-8-5-7-6-15-17(11(7)16-12(8)18)10-4-2-1-3-9(10)14/h1-6H,(H,16,18) |
InChIキー |
RQEJHEUZNPPMIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C3=C(C=C(C(=O)N3)Cl)C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)









![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)


